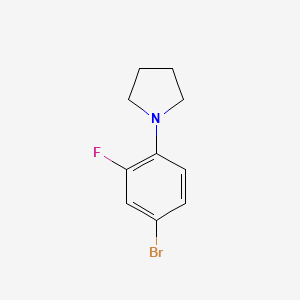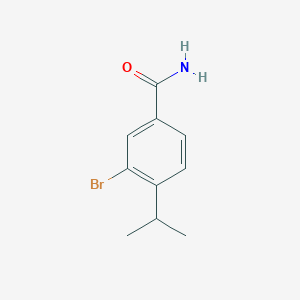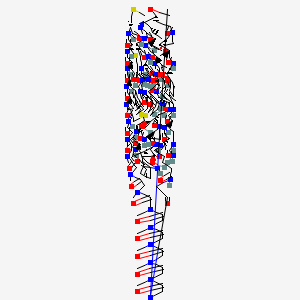
Bicycle Toxin 8009
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicycle Toxin 8009 is a novel compound known as a Bicycle Toxin Conjugate. It is designed to target the Nectin-4 protein, which is overexpressed in various tumor types. This compound consists of a bicyclic peptide that binds specifically to Nectin-4 and is conjugated to the cytotoxic agent Monomethyl auristatin E via a cleavable linker. The small size and unique structure of this compound allow for efficient tumor penetration and targeted delivery of the cytotoxic payload, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicycle Toxin 8009 involves several key steps:
Identification of the Bicyclic Peptide: The bicyclic peptide targeting Nectin-4 is identified using phage display technology.
Conjugation to Monomethyl Auristatin E: The optimized bicyclic peptide is conjugated to Monomethyl auristatin E through a cleavable linker.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of the bicyclic peptide, followed by its conjugation to Monomethyl auristatin E. The process includes rigorous purification steps to ensure the final product’s purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Bicycle Toxin 8009 undergoes several chemical reactions, including:
Conjugation Reactions: The bicyclic peptide is conjugated to Monomethyl auristatin E via a cleavable linker.
Cleavage Reactions: The cleavable linker is designed to be cleaved by peptidases such as cathepsin B in the tumor microenvironment, releasing the cytotoxic agent.
Common Reagents and Conditions
Reagents: Non-natural amino acids, Monomethyl auristatin E, cleavable linker.
Major Products
The major product formed from these reactions is the Bicycle Toxin Conjugate, which consists of the bicyclic peptide linked to Monomethyl auristatin E .
Wissenschaftliche Forschungsanwendungen
Bicycle Toxin 8009 has several scientific research applications, including:
Cancer Therapy: It is being investigated as a targeted therapy for cancers that overexpress Nectin-4, such as bladder, breast, and pancreatic cancers
Preclinical Models: It has shown significant antitumor activity in preclinical models, leading to stable disease and tumor regressions.
Clinical Trials: This compound is currently undergoing clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors.
Wirkmechanismus
Bicycle Toxin 8009 exerts its effects through the following mechanism:
Target Binding: The bicyclic peptide binds specifically to the Nectin-4 protein on the surface of tumor cells.
Payload Release: The cleavable linker is cleaved by peptidases in the tumor microenvironment, releasing Monomethyl auristatin E.
Cytotoxic Effect: Monomethyl auristatin E disrupts microtubule formation, leading to cell cycle arrest and apoptosis of the tumor cells.
Vergleich Mit ähnlichen Verbindungen
Bicycle Toxin 8009 is unique compared to other similar compounds due to its small size and high selectivity. Similar compounds include:
Enfortumab Vedotin: An antibody-drug conjugate targeting Nectin-4, but with a larger molecular size and different pharmacokinetic properties.
BT1718 and BT5528: Other Bicycle Toxin Conjugates targeting different proteins, such as MT1-MMP and EphA2.
This compound’s small size allows for rapid tumor penetration and reduced systemic exposure, potentially offering advantages over larger antibody-drug conjugates .
Eigenschaften
Molekularformel |
C193H281N45O50S4 |
|---|---|
Molekulargewicht |
4160 g/mol |
IUPAC-Name |
2-[(9S,12R,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48S,51S,54S,60R)-39-(3-carbamimidamidopropyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2R)-1-[[(2R)-1-[[(3S,4R,5R)-1-[(2R)-2-[(1S,2R)-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid |
InChI |
InChI=1S/C193H281N45O50S4/c1-27-111(8)168(144(286-24)86-152(249)235-73-41-56-140(235)170(287-25)112(9)172(265)203-113(10)169(263)117-45-29-28-30-46-117)230(22)189(282)165(109(4)5)218-186(279)167(110(6)7)231(23)193(285)288-101-115-61-63-121(64-62-115)204-173(266)128(55-40-71-200-192(197)284)208-185(278)164(108(2)3)217-146(243)60-38-59-145(242)198-72-65-148(245)221(13)91-154(251)223(15)93-156(253)225(17)95-158(255)227(19)97-160(257)229(21)99-161(258)228(20)98-159(256)226(18)96-157(254)224(16)94-155(252)222(14)92-153(250)220(12)90-147(244)205-139-104-292-79-69-151(248)234-106-232-105-233(107-234)150(247)68-78-291-103-138(216-180(273)135(85-163(261)262)211-176(269)131(212-183(276)141-57-42-74-236(141)187(139)280)80-118-48-37-47-116-44-31-32-49-123(116)118)182(275)207-130(66-76-289-26)175(268)206-129(54-39-70-199-191(195)196)174(267)210-134(84-162(259)260)179(272)209-132(81-119-87-201-126-52-35-33-50-124(119)126)177(270)214-136(100-239)181(274)219-166(114(11)240)190(283)237-75-43-58-142(237)188(281)238-89-122(241)83-143(238)184(277)213-133(82-120-88-202-127-53-36-34-51-125(120)127)178(271)215-137(171(194)264)102-290-77-67-149(232)246/h28-37,44-53,61-64,87-88,108-114,122,128-144,164-170,201-202,239-241,263H,27,38-43,54-60,65-86,89-107H2,1-26H3,(H2,194,264)(H,198,242)(H,203,265)(H,204,266)(H,205,244)(H,206,268)(H,207,275)(H,208,278)(H,209,272)(H,210,267)(H,211,269)(H,212,276)(H,213,277)(H,214,270)(H,215,271)(H,216,273)(H,217,243)(H,218,279)(H,219,274)(H,259,260)(H,261,262)(H4,195,196,199)(H3,197,200,284)/t111-,112-,113+,114-,122-,128+,129+,130+,131+,132+,133-,134+,135+,136+,137-,138+,139+,140-,141+,142+,143+,144+,164+,165-,166+,167-,168-,169+,170+/m1/s1 |
InChI-Schlüssel |
VVXCMFUOVBOGGE-SYOMXDATSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@H]([C@H](CC(=O)N1CCC[C@@H]1[C@H]([C@@H](C)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@@H](C(C)C)NC(=O)[C@@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N[C@H]4CSCCC(=O)N5CN6CN(C5)C(=O)CCSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSCCC6=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]9CCCN9C4=O)CC1=CC=CC2=CC=CC=C21)CC(=O)O)CCSC)CCCNC(=N)N)CC(=O)O)CC1=CNC2=CC=CC=C21)CO)[C@@H](C)O)O)CC1=CNC2=CC=CC=C21)C(=O)N |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)NC4CSCCC(=O)N5CN6CN(C5)C(=O)CCSCC(NC(=O)C(NC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSCCC6=O)NC(=O)C(NC(=O)C(NC(=O)C9CCCN9C4=O)CC1=CC=CC2=CC=CC=C21)CC(=O)O)CCSC)CCCNC(=N)N)CC(=O)O)CC1=CNC2=CC=CC=C21)CO)C(C)O)O)CC1=CNC2=CC=CC=C21)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine](/img/structure/B13924421.png)
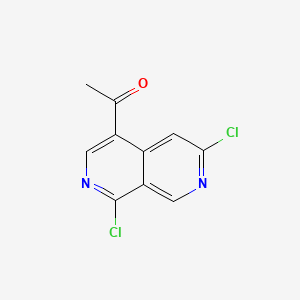
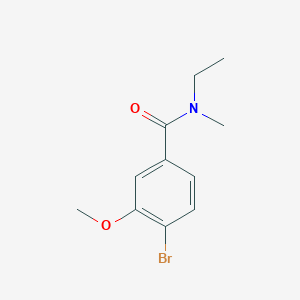
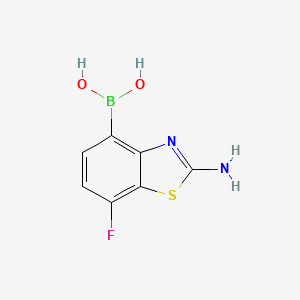
![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)
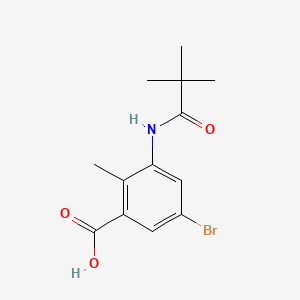


![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)

